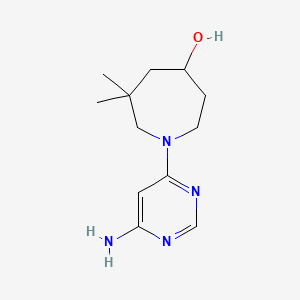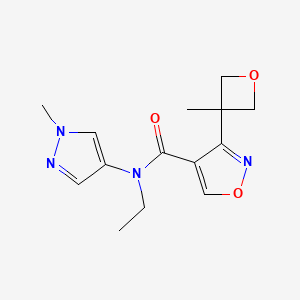![molecular formula C18H22N2O4 B7438498 methyl (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate](/img/structure/B7438498.png)
methyl (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate, also known as methyl 4-(5-oxo-2-phenylpyrrolidin-3-ylidenemethylamino)but-2-enoate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, chemistry, and biochemistry.
Mechanism of Action
The mechanism of action of methyl (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate is still under investigation. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. It has also been found to interact with various enzymes and proteins, including proteasomes and histone deacetylases, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anticancer activity, it has been reported to have anti-inflammatory, antifungal, and antiviral properties. It has also been found to affect the expression of various genes and proteins involved in cell signaling, metabolism, and apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate in lab experiments is its reproducibility and ease of synthesis. It has also been found to exhibit potent biological activity at low concentrations, making it a useful tool for studying various biological processes. However, its limitations include its potential toxicity and the need for further investigation into its mechanism of action.
Future Directions
There are numerous future directions for research on methyl (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate. One area of interest is its potential as a tool for drug discovery, particularly in the development of anticancer agents. Further investigation into its mechanism of action and its interactions with enzymes and proteins may also lead to the development of new therapies for various diseases. Additionally, the synthesis of analogs and derivatives of this compound (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate may lead to the discovery of compounds with improved biological activity and reduced toxicity.
Synthesis Methods
The synthesis of methyl (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate involves the reaction of 2-phenylacetoacetamide and ethyl cyanoacetate in the presence of sodium ethoxide. The resulting product is then subjected to a Knoevenagel condensation reaction with this compound acrylate to yield the final product. This synthesis method has been reported in various research articles and has been found to be efficient and reproducible.
Scientific Research Applications
Methyl (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, it has been investigated for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In chemistry, it has been used as a building block for the synthesis of various compounds, including chiral ligands and heterocycles. In biochemistry, it has been studied for its ability to interact with enzymes and proteins, and its potential as a tool for drug discovery.
properties
IUPAC Name |
methyl (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-24-17(22)8-5-10-19-18(23)15-12-16(21)20(13-15)11-9-14-6-3-2-4-7-14/h2-8,15H,9-13H2,1H3,(H,19,23)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIGMLSNBKPVCY-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCNC(=O)C1CC(=O)N(C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CNC(=O)C1CC(=O)N(C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol](/img/structure/B7438420.png)
![6-(2,2-dimethylpropylsulfonyl)-2-methyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B7438428.png)
![1-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-3-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7438435.png)
![1-[[(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-methylamino]methyl]cyclopentan-1-ol](/img/structure/B7438440.png)

![1-[1-[6-[1-(5-Fluoro-2-methoxyphenyl)ethylamino]pyrimidin-4-yl]pyrrolidin-3-yl]ethanol](/img/structure/B7438446.png)
![(5S,7R)-N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-2-(2-methoxyethyl)-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B7438464.png)
![2-bromo-5-[[(2S)-2-(2-chloro-4-hydroxyphenyl)-2-hydroxyethyl]sulfonylamino]benzoic acid](/img/structure/B7438480.png)

![(9-ethyl-2,9-diazaspiro[4.5]decan-2-yl)-(1H-indol-5-yl)methanone](/img/structure/B7438492.png)
![methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate](/img/structure/B7438506.png)
![methyl (E)-5-[(3-cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carbonyl)amino]pent-2-enoate](/img/structure/B7438525.png)
![(2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone](/img/structure/B7438530.png)
